Enantiomeric Purity as a Determinant of Chiral Recognition Potential
All current commercial sources for the target compound specify a single enantiomer with ≥95% purity, whereas the (R)‑enantiomer (CAS 1418293‑60‑3) and the racemic mixture (CAS 1095018‑49‑7) are offered as distinct products . Although no direct head‑to‑head bioactivity assay has yet been published for these three entities, the principle of chiral recognition—well documented across numerous diamine‑based ligands—indicates that the (S)‑configuration will present a different three‑dimensional pharmacophore to protein targets compared with the (R)‑ or racemic forms .
| Evidence Dimension | Stereochemical identity and commercial availability |
|---|---|
| Target Compound Data | Single (S)-enantiomer; ≥95% purity |
| Comparator Or Baseline | (R)-enantiomer (≥95%) and racemic mixture (≥95%) |
| Quantified Difference | No quantitative bioactivity data available; differentiation rests on documented class effect of chirality on ligand‑target binding |
| Conditions | N/A – no comparative assay has been conducted |
Why This Matters
For projects that require a defined chiral building block—e.g., asymmetric catalysis or structure‑activity relationship (SAR) studies—procuring the specific (S)‑enantiomer eliminates the confounding variable of stereochemical heterogeneity that is inherent to the racemic mixture.
